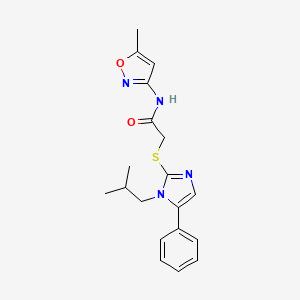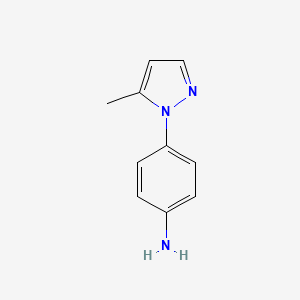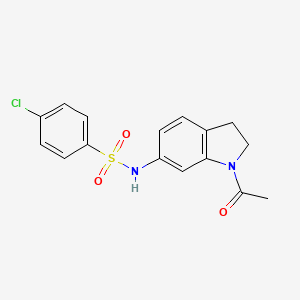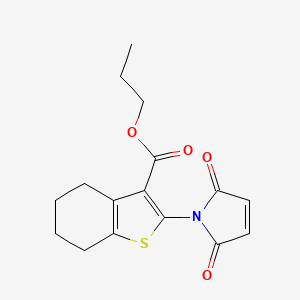
N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, appears to be a derivative of morpholine-based structures with substitutions on the phenyl rings and a triazine core. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structure of related compounds, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related compounds involves the use of enantiopure starting materials such as (S)-2-amino-1-propanol and 2-bromo-m-fluorinephenone, as well as amination and cyclization reactions. For example, the asymmetric synthesis of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride is achieved through these methods, suggesting that a similar approach could be applied to synthesize the target compound . Another related compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, is synthesized with a high yield of 82.7% using a divergent synthetic method that includes amination and cyclization in a nonproton polar solvent followed by acidification . These methods indicate that the target compound could potentially be synthesized through similar pathways, with careful consideration of the substituents on the phenyl rings and the triazine core.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray analysis. For instance, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride is measured and found to belong to the orthorhombic system with specific cell parameters and space group P21212 . Although the target compound's structure is not directly provided, it is likely to exhibit a complex three-dimensional arrangement due to the presence of multiple substituents and the triazine ring, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially inferred from the related compounds discussed in the papers. For example, the density and crystal system of the enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride are provided, which could suggest similar properties for the target compound due to structural similarities . The high yield synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride also indicates that the target compound might be synthesized efficiently under the right conditions . Properties such as solubility, melting point, and stability would need to be determined experimentally for the target compound.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Significance
Triazines, such as N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, are notable for their presence in a variety of heterocyclic compounds with significant biological activities. These compounds have been synthesized and evaluated across a spectrum of biological models, revealing a wide range of pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine nucleus, in particular, has been highlighted as a core moiety of interest for drug development due to its potent pharmacological activity, positioning it as a valuable component in medicinal chemistry research (Verma, Sinha, & Bansal, 2019).
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
The exploration of this compound within the realm of neuropsychiatric disorder treatments has focused on its potential as a ligand for dopamine D2 receptors. These receptors play a critical role in the dopaminergic system, which is implicated in a variety of neuropsychiatric conditions including schizophrenia, Parkinson's disease, depression, and anxiety. Research into D2 receptor ligands has identified key pharmacophoric elements that contribute to high affinity and selectivity, aiding in the development of therapeutic agents aimed at modulating the dopaminergic pathway for the treatment of such disorders (Jůza et al., 2022).
Nitrosamines and Water Treatment
Investigations into the environmental and health impacts of nitrosamines, such as N-nitrosodimethylamine (NDMA), have highlighted the importance of understanding the formation and destruction mechanisms of these compounds in water treatment processes. The study of this compound within this context may offer insights into new strategies for mitigating the presence of harmful nitrosamines in water supplies, contributing to safer drinking water and reduced environmental impact (Sharma, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O.ClH/c1-14-6-7-18(12-15(14)2)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-8-10-29-11-9-28;/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKVWQWFXMWYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

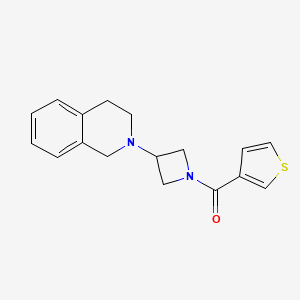

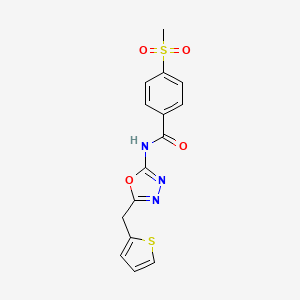
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)
![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

